2,2,6,6-Tetramethyl-4-heptanone

Description

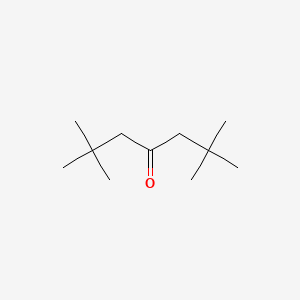

2,2,6,6-Tetramethyl-4-heptanone (CAS: 4436-99-1), also known as dineopentyl ketone, is a branched aliphatic ketone with the molecular formula C₁₁H₂₂O and a molecular weight of 170.29 g/mol . Its structure features two neopentyl (2,2-dimethylpropyl) groups flanking the ketone group at the 4-position of a heptane backbone. Key physical properties include a refractive index of 1.417 and a boiling point range of 249.6°C (estimated from related compounds in ) . The compound’s steric hindrance from the bulky tert-butyl groups significantly influences its chemical reactivity and physical behavior, making it less reactive in typical ketone reactions like nucleophilic additions compared to linear analogs.

Properties

CAS No. |

4436-99-1 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

2,2,6,6-tetramethylheptan-4-one |

InChI |

InChI=1S/C11H22O/c1-10(2,3)7-9(12)8-11(4,5)6/h7-8H2,1-6H3 |

InChI Key |

LPKATDGGXXEZFL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC(=O)CC(C)(C)C |

Canonical SMILES |

CC(C)(C)CC(=O)CC(C)(C)C |

Other CAS No. |

4436-99-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

2,2,6,6-Tetramethyl-4-piperidone (TMPD)

- Structure : A cyclic analog with a piperidone ring (CAS: 826-36-8) instead of a linear heptane chain.

- Properties: Molecular formula: C₉H₁₇NO LD₅₀ (mice): 935.4 mg/kg, indicating moderate toxicity . Applications: Found in natural toxins (e.g., in Oxytropis glacialis) and used as a precursor for pharmaceuticals and stabilizers .

- Key Difference: The cyclic structure of TMPD enhances its stability and suitability for synthesizing nitrogen-containing heterocycles, unlike the linear 2,2,6,6-tetramethyl-4-heptanone, which is more volatile and less polar .

Praseodymium 2,2,6,6-Tetramethyl-3,5-heptanedionate

- Structure : A rare earth coordination complex (CAS: 15492-48-5) with the formula C₃₃H₅₇O₆Pr .

- Properties :

- Key Difference : Unlike the standalone ketone, this compound’s utility lies in its metal-binding capacity, making it irrelevant in organic synthesis but critical in advanced material fabrication .

3,5-Diethyl-4-heptanone

- Structure : A linear ketone with ethyl groups at the 3- and 5-positions.

- Properties: Lower steric hindrance compared to this compound. Higher reactivity in nucleophilic additions due to reduced branching.

- Key Difference : The absence of tert-butyl groups results in a lower boiling point and higher solubility in polar solvents .

2,2,6,6-Tetramethylheptane-3,5-dione

- Structure : A diketone derivative (CAS: 1118-71-4) with two ketone groups.

- Properties :

- Key Difference: The dual ketone functionality enables coordination chemistry applications, unlike the mono-ketone structure of this compound .

Data Tables

Table 1. Physical and Chemical Properties Comparison

Preparation Methods

Catalytic Hydrogenation of Triacetoneamine (TAA)

The most prominent preparation method for 2,2,6,6-tetramethyl-4-heptanone involves catalytic hydrogenation of triacetoneamine (TAA), where the ketone can form as a side product.

- Catalysts Used: Copper-chromium based catalysts doped with strontium on alumina supports (CuCrSr/Al2O3) have been demonstrated to provide high selectivity and conversion rates in continuous hydrogenation processes.

- Reaction Conditions: Typical conditions include temperatures around 120 °C, hydrogen pressures of 2 to 4 MPa, and controlled feed rates of TAA in ethanol solution (e.g., 20 wt%) at 0.1 to 0.3 mL/min.

- Reaction Pathway: Hydrogenation of TAA primarily yields 2,2,6,6-tetramethyl-4-piperidinol (TMP), but side reactions involving catalytic hydrogenolysis of C–N bonds lead to formation of this compound and other byproducts such as 2,6-dimethyl-4-heptanone.

Chemical and Catalytic Factors Influencing Formation

Industrial and Laboratory Preparation Routes

Catalytic Hydrogenation Route

- Process: TAA is dissolved in ethanol and fed into a fixed-bed reactor containing CuCrSr/Al2O3 catalyst under hydrogen atmosphere.

- Catalyst Preparation: Co-precipitation of Cu, Cr, and Sr nitrates on alumina, followed by drying, extrusion into bars, calcination at 400 °C, and reduction under hydrogen at 150 °C.

- Performance: Achieves near-complete TAA conversion (~99.99%) and high TMP selectivity (~97.67%) with minimal ketone byproduct.

- Byproduct Formation: this compound arises primarily from hydrogenolysis of the amino group in TAA or TMP under acidic catalyst sites.

Chemical Synthesis from Acetone and Ammonia

- Process: Triacetonamine (TAA) is synthesized by reacting acetone with ammonia or ammonia donors in the presence of calcium-containing catalysts at room temperature.

- Relevance: While this method primarily yields TAA, subsequent hydrogenation can produce this compound as a side product.

- Yield: Historical methods report up to 70% yield of triacetonamine; ketone formation is typically a minor pathway.

Summary Table of Preparation Methods

Research Findings and Catalyst Optimization

- Strontium doping on CuCr/Al2O3 catalysts significantly improves catalyst performance by:

- Optimal hydrogen pressure and feed rates are critical to minimizing ketone byproduct and maximizing TMP selectivity.

- Continuous flow reactors with precise temperature and pressure control enable stable long-term operation with minimal byproduct accumulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,6,6-tetramethyl-4-heptanone, and how can its purity be validated?

- Methodology :

- Synthetic Optimization : Use heterogeneous catalytic processes (e.g., phorone and ammonia reactions for imine formation) .

- Purity Validation : Employ gas chromatography (GC) with DB-1 or Carbowax capillary columns (30 m, 0.25 mm ID, 0.25 µm film thickness) under helium flow, using temperature ramps (e.g., 40°C to 325°C at 3–10°C/min) to detect isomer impurities .

- Structural Confirmation : Verify via NMR (¹H/¹³C) and IR spectroscopy, focusing on carbonyl (C=O) stretching at ~1700 cm⁻¹ and methyl group signals (δ 1.0–1.3 ppm in ¹H NMR) .

Q. How do steric effects influence the reactivity of this compound in nucleophilic additions?

- Methodology :

- Steric Analysis : Compare reaction rates with less hindered ketones (e.g., 4-heptanone) using kinetic studies under controlled conditions (e.g., Grignard or hydride reductions).

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map steric hindrance around the carbonyl group and predict regioselectivity .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

- Data :

- Boiling Point : 249.6°C at 760 mmHg .

- Density : 0.828 g/cm³ .

- Refractive Index : 1.435 .

- Experimental Methods :

- Use differential scanning calorimetry (DSC) for phase transitions and Anton Paar DMA 4500 for density measurements. Validate refractive index via Abbe refractometry .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic data (e.g., enthalpy of formation) for this compound be resolved?

- Methodology :

- Replicate Calorimetry : Use bomb calorimetry under inert conditions to measure ΔHf, comparing results with historical data (e.g., 2099–2102 kJ/mol from Sellers et al., 1971) .

- Computational Reconciliation : Apply high-level ab initio methods (e.g., G4MP2) to calculate theoretical ΔHf and identify systematic errors in past experiments .

Q. What are the applications of this compound derivatives in polymer stabilization, and how is their efficacy tested?

- Methodology :

- Derivative Synthesis : Prepare oligomeric hindered amines (e.g., poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-s-triazine-2,4-diyl][2,2,6,6-tetramethyl-4-piperidyl]imino]hexamethylene) via condensation reactions .

- Stability Testing : Expose polymers to accelerated UV aging (QUV tester) and measure oxidation induction time (OIT) via DSC to assess radical-scavenging efficiency .

Q. How does this compound behave in organometallic complexes, and what techniques characterize its coordination chemistry?

- Methodology :

- Complex Synthesis : React with lanthanides (e.g., Yb³⁺, Ce⁴⁺) to form tris(2,2,6,6-tetramethyl-3,5-heptanedionato) complexes .

- Characterization : Use X-ray crystallography to determine ligand geometry and cyclic voltammetry to study redox behavior. Monitor ligand exchange kinetics via UV-Vis spectroscopy .

Contradictions and Analytical Challenges

Q. Why do conflicting reports exist regarding the biological activity of this compound derivatives (e.g., cholesterol-lowering vs. inert behavior)?

- Methodology :

- Bioassay Reproducibility : Replicate in vitro studies (e.g., HMG-CoA reductase inhibition assays) under standardized conditions (pH 7.4, 37°C).

- Isomer Purity Check : Use chiral GC or HPLC to confirm absence of bioactive isomers (e.g., 4,6-dimethyl-2-heptanone) in technical-grade samples .

Q. What analytical strategies distinguish this compound from structurally similar ketones (e.g., 2-methyl-4-heptanone)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.